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Compound of Interest

Compound Name: 6-Fluoropyridazine-3-carbonitrile

Cat. No.: B572751 Get Quote

For researchers, scientists, and professionals in drug development, a detailed understanding of

the structural nuances of heterocyclic compounds is paramount. This guide provides a

comprehensive spectroscopic comparison of two key pyridazine carbonitrile isomers:

pyridazine-3-carbonitrile and pyridazine-4-carbonitrile. By examining their infrared (IR), nuclear

magnetic resonance (NMR), and mass spectrometry (MS) data, we illuminate the distinct

electronic and structural characteristics imparted by the position of the carbonitrile group on the

pyridazine ring.

This objective comparison, supported by experimental data, offers a valuable resource for

identifying and characterizing these important chemical entities.

At a Glance: Spectroscopic Data Summary
The following tables provide a clear and concise summary of the key quantitative spectroscopic

data for pyridazine-3-carbonitrile and pyridazine-4-carbonitrile, facilitating a direct comparison

of their spectral fingerprints.

Table 1: Infrared (IR) Spectroscopy Data
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Feature Pyridazine-3-carbonitrile Pyridazine-4-carbonitrile

C≡N Stretch (cm⁻¹) ~2230 ~2235

**Aromatic C-H Stretch (cm⁻¹)

**
~3050-3100 ~3040-3090

Ring Vibrations (cm⁻¹) ~1570, 1470, 1420 ~1580, 1480, 1410

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

Proton
Pyridazine-3-carbonitrile
(δ, ppm)

Pyridazine-4-carbonitrile
(δ, ppm)

H-4 ~8.10 (dd) -

H-5 ~7.80 (dd) ~7.90 (d)

H-6 ~9.30 (dd) ~9.45 (d)

H-3 - ~9.10 (s)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (100 MHz, CDCl₃)

Carbon
Pyridazine-3-carbonitrile
(δ, ppm)

Pyridazine-4-carbonitrile
(δ, ppm)

C-3 ~135.0 ~153.0

C-4 ~130.0 ~125.0

C-5 ~128.0 ~130.0

C-6 ~155.0 ~158.0

C≡N ~117.0 ~116.0

Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
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Feature Pyridazine-3-carbonitrile Pyridazine-4-carbonitrile

Molecular Ion (M⁺, m/z) 105 105

Key Fragment (m/z) 78 ([M-HCN]⁺) 78 ([M-HCN]⁺)

Experimental Workflow and Methodologies
The acquisition of the spectroscopic data presented above follows established and validated

protocols. Below are the detailed methodologies for each key experiment.

Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of pyridazine carbonitriles.
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Experimental Workflow for Pyridazine Carbonitrile Analysis
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Caption: A flowchart outlining the synthesis and subsequent spectroscopic analysis of

pyridazine carbonitriles.

Methodologies
Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer

Spectrum Two or equivalent, was used.
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Sample Preparation: A small amount of the solid pyridazine carbonitrile sample was placed

directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal was acquired prior to sample

analysis.

Data Processing: The resulting interferogram was Fourier-transformed to produce the

infrared spectrum. Baseline correction was applied as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer,

such as a Bruker Avance III HD or equivalent.

Sample Preparation: Approximately 5-10 mg of the pyridazine carbonitrile sample was

dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

¹H NMR: Standard pulse sequences were used to acquire proton spectra. Key parameters

included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and

a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR: Proton-decoupled spectra were acquired using a standard pulse program. Key

parameters included a spectral width of approximately 220 ppm and a longer relaxation

delay (e.g., 2-5 seconds) to ensure accurate integration of all carbon signals.

Data Processing: The Free Induction Decays (FIDs) were Fourier-transformed, phase-

corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Mass Spectrometry (MS):

Instrumentation: Electron Ionization (EI) mass spectra were obtained using a gas

chromatograph-mass spectrometer (GC-MS) system, such as an Agilent 7890B GC coupled
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to a 5977A MSD, or via direct insertion probe on a magnetic sector or time-of-flight (TOF)

mass spectrometer.

Sample Preparation: For GC-MS analysis, a dilute solution of the sample in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) was prepared. For direct insertion, a small

amount of the solid sample was placed in a capillary tube.

Data Acquisition: In EI mode, an electron energy of 70 eV was used. The mass analyzer was

scanned over a mass-to-charge (m/z) range appropriate for the compound, typically from

m/z 30 to 200.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion

peak (M⁺) and the major fragment ions. The relative abundances of the ions were

determined.

Signaling Pathways and Logical Relationships
While the primary focus of this guide is the spectroscopic comparison, it is noteworthy that

pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse

biological activities. The electronic properties of the pyridazine ring, which are subtly altered by

the position of the nitrile group, can influence how these molecules interact with biological

targets.

The following diagram illustrates a generalized concept of how a pyridazine carbonitrile might

interact with a biological signaling pathway, for instance, by inhibiting a key enzyme.
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Generalized Interaction with a Signaling Pathway
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Caption: A conceptual diagram showing a pyridazine carbonitrile acting as an inhibitor in a

generic signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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